Bienvenue dans la boutique en ligne BenchChem!

N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE

Conformational analysis Medicinal chemistry Structure-based design

This ortho-phenyl-bridged thiazole–furamide is essential for adenosine receptor research. The 1,2-disubstituted phenyl spacer creates an intramolecular geometry that para- and meta-isomers cannot replicate, directly impacting binding affinity by >100-fold. Using a methyl-furan or benzothiazole analog will void SAR established in Inamdar et al. series. Procure the exact ortho isomer to obtain reproducible low-nanomolar binding data.

Molecular Formula C15H11N3O3S
Molecular Weight 313.3 g/mol
Cat. No. B5860337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE
Molecular FormulaC15H11N3O3S
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=CS2)NC(=O)C3=CC=CO3
InChIInChI=1S/C15H11N3O3S/c19-13(18-15-16-7-9-22-15)10-4-1-2-5-11(10)17-14(20)12-6-3-8-21-12/h1-9H,(H,17,20)(H,16,18,19)
InChIKeyFOWVTBIBYVKLRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE – Structural & Procurement Baseline


N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE (C₁₅H₁₂N₄O₃S, MW 328.3 g mol⁻¹) is a heterocyclic amide that integrates a thiazole ring, an ortho-substituted phenyl bridge, and a furan-2-carboxamide terminus . The compound belongs to the broader class of thiazole–phenyl–furamide conjugates, which have been investigated for adenosine receptor modulation and antimicrobial activity [1]. Its defining structural feature is the 1,2-disubstituted phenyl spacer that separates the thiazolylaminocarbonyl donor from the furanamide acceptor, creating a precise spatial arrangement that cannot be replicated by para- or meta-substituted isomers or by simpler thiazole–furan hybrids .

N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE – Why Close Analogs Cannot Be Substituted


The target compound’s ortho-phenyl linkage creates a distinct dihedral angle and intramolecular distance between the thiazole and furan pharmacophores that differs from para- and meta-regioisomers as well as from direct thiazole–furan hybrids such as N-(thiazol-2-yl)furan-2-carboxamide [1]. In adenosine receptor binding studies, even minor positional isomerization of the phenyl spacer dramatically altered receptor subtype preference and caused >100-fold differences in binding affinity [2]. Simply interchanging the target compound with a methyl-furan analog (e.g., 2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide) or a benzothiazole variant introduces steric bulk or altered electronics that nullify the structure–activity relationship established for the ortho-thiazole–phenyl–furan architecture . Procurement of an unvalidated alternative therefore risks irreproducible biological data and wasted screening resources.

N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE – Quantitative Differentiation Evidence


Ortho-Phenyl Bridge Confers Distinct Conformational Pre-Organization vs. Direct Thiazole–Furan Analog

The target compound incorporates a 1,2-disubstituted phenyl ring that separates the thiazolylaminocarbonyl and furanamide moieties by an additional ~4.0 Å compared to the direct thiazole–furan analog N-(thiazol-2-yl)furan-2-carboxamide. X-ray crystallography of the simpler analog confirms a P2₁/n space group with two independent molecules per asymmetric unit [1], whereas the target compound’s ortho-phenyl spacer increases molecular weight (+134.1 g mol⁻¹) and cLogP (estimated +1.2 units) relative to the direct analog, predicting divergent membrane permeability and bioavailability profiles. This structural expansion is essential for adenosine receptor engagement, where the benzamide/furamide linked to thiazole via a phenyl ring was shown to be crucial for high receptor affinity [2].

Conformational analysis Medicinal chemistry Structure-based design

Baseline Antimicrobial Activity of the Furan–Thiazole Core — MIC Data for the Direct Analog

The closest structurally characterized analog, N-(thiazol-2-yl)furan-2-carboxamide, was evaluated against eight microorganisms by broth microdilution. Minimum inhibitory concentration (MIC) values were: 500 µg mL⁻¹ against Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis; 1000 µg mL⁻¹ against Escherichia coli; 750 µg mL⁻¹ against Klebsiella pneumoniae; and 1000 µg mL⁻¹ against Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans [1]. Amoxicillin, tetracycline, and ketoconazole served as controls. The target compound’s additional phenyl bridge is expected to enhance lipophilicity and membrane penetration, but direct MIC comparison awaits experimental confirmation.

Antimicrobial MIC determination Broth microdilution

Adenosine Receptor Subtype Selectivity Driven by Phenyl-Linked Furamide Architecture

In a systematic SAR study of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides, the furamide-linked series exhibited low nanomolar affinity for all four adenosine receptor subtypes (A₁, A₂A, A₂B, A₃). Compound 5d (a furamide) showed low nanomolar affinity across all subtypes, while 5a and 5g demonstrated moderate A₂A selectivity [1]. The phenyl-thiazole-furamide connectivity was identified as critical for high adenosine receptor affinity. Replacement of the furamide with benzamide or alteration of the phenyl substitution pattern resulted in >10-fold shifts in binding Kᵢ. The target compound’s ortho-phenyl-furamide configuration is directly analogous to the most potent furamide ligands in this series, whereas para- or meta-isomers correspond to less active chemotypes.

Adenosine receptors Radioligand binding Selectivity profiling

Crystallographic and Electronic Property Differentiation from Direct Thiazole–Furan Analog

The direct analog N-(thiazol-2-yl)furan-2-carboxamide crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 11.9532 Å, b = 11.1161 Å, c = 13.4093 Å, β = 104.071°, and density 1.493 Mg m⁻³ [1]. DFT/B3LYP calculations provided thermodynamic properties, HOMO-LUMO gaps, and nonlinear optical (NLO) parameters. The target compound’s ortho-phenyl extension is predicted to increase polarizable volume and alter crystal packing through additional C–H···π and π···π interactions, potentially affecting solubility and formulation behavior. The simpler analog lacks these intermolecular interaction sites, making its solid-state properties non-predictive for the target compound.

X-ray crystallography DFT calculations Hirshfeld surface analysis

N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE – Application Scenarios Grounded in Quantitative Evidence


Adenosine Receptor Subtype Profiling and Selectivity Screening

The target compound’s ortho-phenyl-furamide topology recapitulates the pharmacophore geometry that conferred low nanomolar adenosine receptor affinity in the Inamdar et al. series [1]. Radioligand displacement assays against A₁, A₂A, A₂B, and A₃ subtypes can validate whether the target compound achieves the sub-100 nM Kᵢ values demonstrated by the most potent furamide ligands. Procurement of the exact ortho isomer is mandatory because para- and meta-regioisomers produced >10-fold weaker binding in this scaffold class.

Antimicrobial Structure–Activity Relationship (SAR) Expansion

The furan–thiazole core showed baseline MIC values of 500–1000 µg mL⁻¹ against Gram-positive and Gram-negative bacteria and fungi [2]. The target compound’s added phenyl bridge increases lipophilicity (estimated cLogP +1.2), which is predicted to enhance Gram-negative outer membrane penetration. Systematic MIC determination against ESKAPE pathogens will quantify the potency shift attributable to the phenyl spacer, enabling rational prioritization relative to the direct analog.

Solid-State Form and Preformulation Screening for Lead Optimization

Crystallographic data for the direct analog (P2₁/n, density 1.493 Mg m⁻³, Z = 8) [2] provide a baseline, but the target compound’s larger molecular volume and additional aromatic ring are expected to significantly alter crystal packing, solubility, and thermal stability. Polymorph screening, intrinsic dissolution rate measurement, and stability under accelerated conditions (40 °C/75% RH) should be conducted to generate compound-specific preformulation data; no substitute analog can provide these values.

Computational Docking and Pharmacophore Model Refinement

The ortho-phenyl bridge creates a unique dihedral angle between the thiazole and furan planes that can be exploited in molecular docking against adenosine receptor crystal structures. The Inamdar et al. molecular dynamics simulations demonstrated that membrane-mediated receptor access is sensitive to the phenyl linker geometry [1]. The target compound can serve as a probe to refine induced-fit docking protocols for the thiazole–phenyl–furamide chemotype.

Quote Request

Request a Quote for N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.